Coumarin Yield via Intramolecular Wittig: Bromo (Chemical, 70% in Water) vs. Chloro (Electrochemical, 41% in DMF)
When subjected to the preferred synthetic pathway for coumarins—intramolecular Wittig cyclization—(2-formylphenyl) 2-bromoacetate (target) achieves a 70% isolated yield of 2H-chromen-2-one (4a) using saturated aqueous NaHCO₃ at room temperature for 30 minutes [1]. In contrast, the direct chloro analog, 2-formylphenyl 2-chloroacetate (1a), requires controlled-potential electrolysis at a silver cathode in DMF containing 0.10 M TBABF₄ and yields only 41% of the identical coumarin product under optimized conditions [2]. This represents a 29-percentage-point yield advantage for the bromo compound under demonstrably greener, simpler reaction conditions.
| Evidence Dimension | Isolated coumarin (2H-chromen-2-one) yield |
|---|---|
| Target Compound Data | 70% (saturated aqueous NaHCO₃, room temperature, 30 min, one-pot chemical Wittig reaction) |
| Comparator Or Baseline | 2-Formylphenyl 2-chloroacetate: 41% (DMF, 0.10 M TBABF₄, Ag cathode, controlled-potential bulk electrolysis) |
| Quantified Difference | +29 percentage points (absolute); ~1.7-fold higher yield |
| Conditions | Target: chemical Wittig, saturated aq. NaHCO₃, rt, 30 min [1]; Comparator: electrochemical reduction, Ag cathode, DMF/TBABF₄ [2] |
Why This Matters
A 29-point yield gap and elimination of electrochemical apparatus and organic solvent are decisive for anyone selecting a coumarin precursor for scalable or green synthesis.
- [1] Belavagi, N.S.; Deshapande, N.; Sunagar, M.G.; Khazi, I.A.M. A practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature. RSC Adv. 2014, 4, 39667–39671. DOI: 10.1039/C4RA06996J View Source
- [2] Pasciak, E.M.; Peters, D.G. Reduction of Substituted Phenyl 2-Chloroacetates at Silver Cathodes: Electrosynthesis of Coumarins. J. Electrochem. Soc. 2014, 161, G98–G102. DOI: 10.1149/2.0551412jes View Source
